molecular formula C12H16N2O3 B14812776 5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide

5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide

Cat. No.: B14812776
M. Wt: 236.27 g/mol
InChI Key: WVRXVJRDEKTGCD-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide: is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.244 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a methoxy group attached to a picolinamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A tryptamine with psychedelic properties.

    5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A tryptamine derivative with hallucinogenic effects.

    5-MeO-MiPT: A tryptamine known for its psychoactive properties .

Uniqueness

5-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide is unique due to its specific structural features, such as the cyclopropoxy and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

5-cyclopropyloxy-6-methoxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-14(2)12(15)9-6-7-10(11(13-9)16-3)17-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

WVRXVJRDEKTGCD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC(=C(C=C1)OC2CC2)OC

Origin of Product

United States

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